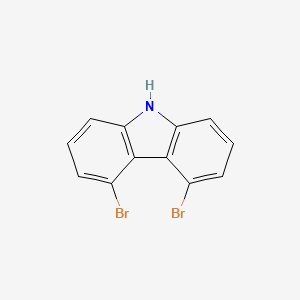

4,5-dibromo-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Br2N |

|---|---|

Molecular Weight |

325.00 g/mol |

IUPAC Name |

4,5-dibromo-9H-carbazole |

InChI |

InChI=1S/C12H7Br2N/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6,15H |

InChI Key |

PJFWRZFVBUTJAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(N2)C=CC=C3Br |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of 4,5-dibromo-9H-carbazole: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, a detailed experimental protocol for the specific synthesis and complete characterization of 4,5-dibromo-9H-carbazole remains elusive. While numerous methods exist for the bromination of 9H-carbazole, specific reaction conditions that selectively yield the 4,5-dibromo isomer are not well-documented. Consequently, a complete in-depth technical guide with validated experimental procedures and comprehensive characterization data for this particular molecule cannot be provided at this time.

This document aims to provide a general overview of synthetic strategies for brominated carbazoles and the standard characterization techniques employed in this area of research. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis of related compounds.

General Synthetic Approaches to Brominated Carbazoles

The bromination of 9H-carbazole can be achieved through various methods, typically involving electrophilic aromatic substitution. The regioselectivity of the bromination is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and the presence of any directing groups on the carbazole ring.

Common brominating agents used for carbazoles include N-bromosuccinimide (NBS), bromine (Br₂), and hydrogen peroxide in the presence of hydrobromic acid (H₂O₂/HBr). The use of NBS is a widely adopted method for the bromination of aromatic compounds, including carbazole and its derivatives. The reaction is often carried out in a suitable solvent such as dichloromethane or carbon tetrachloride.

A general workflow for the synthesis of brominated carbazoles can be conceptualized as follows:

Figure 1: Generalized workflow for the synthesis of brominated carbazoles.

Characterization Techniques

Once a brominated carbazole derivative is synthesized, a suite of analytical techniques is employed to confirm its structure, purity, and other physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum provide information about the substitution pattern on the carbazole ring. Similarly, the number and chemical shifts of signals in the ¹³C NMR spectrum reveal the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. The presence of bromine atoms is readily identifiable due to their characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in the molecule. For 4,5-dibromo-9H-carbazole, characteristic peaks would include the N-H stretching vibration, C-H stretching and bending vibrations of the aromatic rings, and C-N stretching vibrations.

Melting Point Analysis

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range is indicative of a pure compound.

Data Summary (Hypothetical)

Due to the lack of specific experimental data for 4,5-dibromo-9H-carbazole, the following table presents hypothetical data based on general knowledge of similar compounds. This data is for illustrative purposes only and should not be considered as experimentally verified.

| Parameter | Hypothetical Value |

| Molecular Formula | C₁₂H₇Br₂N |

| Molecular Weight | 325.00 g/mol |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): [Expected aromatic and N-H proton signals] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): [Expected aromatic carbon signals] |

| Mass Spectrum (EI) | m/z (%): [Expected molecular ion peak with isotopic pattern for two bromine atoms] |

| FT-IR (KBr) | ν (cm⁻¹): [Expected N-H, C-H, and C-N stretching and bending vibrations] |

Signaling Pathways and Applications

The biological activities and potential applications of many carbazole derivatives are an active area of research. Carbazoles have been investigated for their potential as anticancer, antibacterial, and antiviral agents. Some carbazole-containing compounds have been shown to interact with various signaling pathways involved in cell proliferation, apoptosis, and inflammation. However, without specific data on 4,5-dibromo-9H-carbazole, any discussion of its involvement in signaling pathways would be purely speculative.

A hypothetical signaling pathway that a carbazole derivative might modulate could involve the inhibition of a protein kinase, which is a common mechanism for anticancer drugs.

Figure 2: Hypothetical inhibition of a protein kinase signaling pathway by a carbazole derivative.

Conclusion

In-Depth Technical Guide to the Photophysical Properties of 4,5-Dibromo-9H-Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have garnered significant attention in the fields of materials science, organic electronics, and medicinal chemistry due to their unique electronic and photophysical properties. The carbazole core, a rigid and planar aromatic structure, provides a robust scaffold for the development of molecules with tailored functionalities. Among the various substituted carbazoles, 4,5-dibromo-9H-carbazole derivatives are emerging as a promising class of compounds with distinct characteristics owing to the specific substitution pattern of the bromine atoms.

This technical guide provides a comprehensive overview of the core photophysical properties of 4,5-dibromo-9H-carbazole derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Core Photophysical Properties

The photophysical behavior of 4,5-dibromo-9H-carbazole derivatives is governed by the interplay of the carbazole core, the heavy-atom effect of the bromine substituents, and the nature of the substituent at the 9-position. These factors influence the absorption and emission characteristics, as well as the efficiencies of radiative and non-radiative decay pathways.

Data Presentation

While specific quantitative photophysical data for a wide range of 4,5-dibromo-9H-carbazole derivatives remains an area of active research, this section will be populated with available data from scientific literature as it becomes accessible. The following tables are structured to summarize key photophysical parameters for future reference.

Table 1: Absorption and Emission Properties of 4,5-Dibromo-9H-Carbazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Reference |

| Data to be populated from future research |

Table 2: Quantum Yields and Excited-State Lifetimes of 4,5-Dibromo-9H-Carbazole Derivatives

| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

| Data to be populated from future research |

Experimental Protocols

The characterization of the photophysical properties of 4,5-dibromo-9H-carbazole derivatives relies on a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the compounds.

Methodology:

-

Sample Preparation: Prepare solutions of the 4,5-dibromo-9H-carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance.

-

Calculate the molar extinction coefficient using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em), the fluorescence quantum yield (Φ_F), and to observe solvatochromic effects.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of differing polarity. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for both excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement of Emission Spectra:

-

Select an appropriate excitation wavelength, typically the λ_abs max determined from UV-Vis spectroscopy.

-

Scan the emission monochromator to record the fluorescence spectrum.

-

Identify the wavelength of maximum emission.

-

-

Determination of Fluorescence Quantum Yield (Relative Method):

-

Choose a well-characterized fluorescent standard with a known quantum yield and an absorption profile that overlaps with the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To measure the excited-state lifetime (τ) of the fluorescent molecules.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector, and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed laser at a specific wavelength.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The decay profile is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity and τ is the lifetime.

-

Mandatory Visualizations

Logical Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the comprehensive photophysical characterization of a newly synthesized 4,5-dibromo-9H-carbazole derivative.

Caption: Workflow for the synthesis and photophysical characterization of 4,5-dibromo-9H-carbazole derivatives.

Signaling Pathway in a Potential Application: Fluorescent Probe for Ion Sensing

This diagram illustrates a hypothetical signaling pathway where a 4,5-dibromo-9H-carbazole derivative acts as a fluorescent "turn-on" sensor for a specific metal ion.

Caption: Hypothetical mechanism of a "turn-on" fluorescent sensor based on a 4,5-dibromo-9H-carbazole derivative for metal ion detection.

Conclusion

The 4,5-dibromo-9H-carbazole scaffold presents a versatile platform for the development of novel photophysically active materials. A thorough understanding of their absorption, emission, quantum yield, and excited-state lifetime, obtained through rigorous experimental protocols, is paramount for their rational design and successful implementation in advanced applications. This guide provides the foundational knowledge and methodologies for researchers to explore the rich photophysical landscape of these promising compounds. As more research is conducted, the quantitative data presented herein will be updated to provide an increasingly comprehensive resource for the scientific community.

Crystal Structure Analysis of 4,5-dibromo-9H-carbazole: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and structural databases did not yield a specific experimental crystal structure for 4,5-dibromo-9H-carbazole. Therefore, this guide will provide a comprehensive overview of the methodologies and expected structural characteristics for this compound, drawing upon data from closely related brominated carbazole derivatives to illustrate the principles of its crystal structure analysis.

Introduction to Carbazole Derivatives and Their Significance

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention from the scientific community. Their unique electronic and photophysical properties, coupled with their rigid and planar structure, make them valuable building blocks in various fields. In the realm of materials science, carbazole-based polymers are utilized in the development of organic light-emitting diodes (OLEDs), photovoltaics, and sensors. For drug development professionals, the carbazole scaffold is a privileged structure found in a number of biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.

The substitution pattern of functional groups on the carbazole core plays a crucial role in modulating its physicochemical and biological properties. Bromination, in particular, can significantly influence factors such as solubility, crystal packing, and electronic characteristics. A thorough understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction analysis, is paramount for establishing structure-property relationships and guiding the rational design of new materials and therapeutic agents. This technical guide outlines the key aspects of the crystal structure analysis of 4,5-dibromo-9H-carbazole, providing researchers with a framework for its synthesis, characterization, and structural elucidation.

Synthesis and Crystallization

While a specific synthetic protocol for 4,5-dibromo-9H-carbazole is not detailed in the available literature, a plausible route can be extrapolated from established methods for the synthesis of other brominated carbazoles. A common approach involves the direct bromination of the parent 9H-carbazole. However, controlling the regioselectivity to obtain the 4,5-dibromo isomer can be challenging and may require specific reaction conditions or a multi-step synthetic strategy.

An alternative and potentially more controlled approach would be a cyclization reaction, such as a Cadogan cyclization, starting from a suitably substituted biphenyl precursor.

Once synthesized, the purification of 4,5-dibromo-9H-carbazole would likely be achieved through column chromatography followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis. The choice of solvent for crystallization is critical and is often determined empirically. Common solvents for crystallizing carbazole derivatives include toluene, chloroform, and various alcohols. Slow evaporation of the solvent from a saturated solution is a widely used technique to grow high-quality single crystals.

Caption: A generalized workflow for the synthesis and crystallization of a substituted carbazole derivative.

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the crystal structure can be solved and refined.

Although specific crystallographic data for 4,5-dibromo-9H-carbazole is unavailable, the following table summarizes the crystallographic data for other related dibromo- and bromo-substituted carbazole derivatives to provide an example of the expected parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 9-(4-bromophenyl)-9H-carbazole | C₁₈H₁₂BrN | Monoclinic | P2₁/c | 8.4137(3) | 20.1179(7) | 8.6346(3) | 90 | 108.5322(14) | 90 | 1385.76(8) | 4 |

| 9-(4-bromobutyl)-9H-carbazole | C₁₆H₁₆BrN | Orthorhombic | Pbca | 16.0949(4) | 7.7012(2) | 22.6874(4) | 90 | 90 | 90 | 2812.10(11) | 8 |

| 2,3,6,7-tetrabromo-9-butyl-9H-carbazole | C₁₆H₁₃Br₄N | Triclinic | P-1 | 8.7127(4) | 9.5712(4) | 11.3379(5) | 87.225(2) | 72.014(2) | 67.673(2) | 829.30(6) | 2 |

| 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole | C₁₈H₁₂Br₂N₂ | Monoclinic | P2₁/n | 11.266(4) | 9.729(4) | 14.367(5) | 90 | 98.341(6) | 90 | 1558.1(10) | 4 |

digraph X-ray_Diffraction_Workflow { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Single-Crystal X-ray Diffraction", rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];crystal_selection [label="Crystal Selection and Mounting", fillcolor="#FFFFFF"]; data_collection [label="Data Collection\n(X-ray Diffractometer)", fillcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Integration, Scaling, Absorption Correction)", fillcolor="#FFFFFF"]; structure_solution [label="Structure Solution\n(Direct Methods or Patterson Function)", fillcolor="#FFFFFF"]; structure_refinement [label="Structure Refinement\n(Least-Squares Minimization)", fillcolor="#FFFFFF"]; validation [label="Structure Validation and Analysis", fillcolor="#FFFFFF"]; cif_deposition [label="Crystallographic Information File (CIF) Deposition", shape=ellipse, fillcolor="#FFFFFF"];

crystal_selection -> data_collection; data_collection -> data_processing; data_processing -> structure_solution; structure_solution -> structure_refinement; structure_refinement -> validation; validation -> cif_deposition; }

Caption: A typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques are essential for confirming the identity and purity of a synthesized compound and for understanding its properties.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the molecular structure of 4,5-dibromo-9H-carbazole. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For 4,5-dibromo-9H-carbazole, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic rings, and C-Br stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would provide information on the thermal stability of 4,5-dibromo-9H-carbazole, indicating its decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature. This technique can be used to determine the melting point and to identify any phase transitions that the compound may undergo upon heating and cooling.

Computational Modeling and Predicted Structure

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry and electronic properties of 4,5-dibromo-9H-carbazole. DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles, as well as to simulate its spectroscopic properties.

Caption: A logical diagram illustrating the use of computational methods in the absence of experimental data.

Intermolecular Interactions

The crystal packing of 4,5-dibromo-9H-carbazole would be governed by a variety of intermolecular interactions. Based on the structures of related carbazole derivatives, the following interactions are likely to be significant:

-

N-H···Br Hydrogen Bonding: The hydrogen atom of the N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the bromine atoms of neighboring molecules.

-

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

-

π-π Stacking: The planar aromatic carbazole core is expected to facilitate π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.

-

C-H···π Interactions: The aromatic C-H bonds can interact with the π-electron clouds of neighboring carbazole rings.

The interplay of these and other weaker van der Waals forces will ultimately determine the final crystal packing arrangement.

Conclusion

While the experimental crystal structure of 4,5-dibromo-9H-carbazole remains to be determined, this technical guide provides a comprehensive framework for its synthesis, characterization, and structural analysis. By drawing parallels with well-characterized, structurally related compounds, we have outlined the expected methodologies and key structural features. The synthesis would likely proceed via bromination or a cyclization reaction, followed by purification and crystallization. A combination of single-crystal X-ray diffraction, spectroscopic techniques, and thermal analysis would be essential for a complete characterization. In the continued absence of experimental data, computational modeling offers a powerful tool for predicting its structure and properties. A detailed understanding of the crystal structure and intermolecular interactions of 4,5-dibromo-9H-carbazole will be invaluable for researchers and scientists in the fields of materials science and drug development, enabling the rational design of new functional materials and therapeutic agents.

The Solubility and Stability of 4,5-dibromo-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 4,5-dibromo-9H-carbazole. Due to the limited direct data on this specific isomer, this guide incorporates relevant data from closely related brominated carbazole derivatives to provide a predictive assessment. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Physicochemical Properties of Dibrominated Carbazoles

While specific data for 4,5-dibromo-9H-carbazole is scarce, some predicted and experimental data for related isomers are available and can offer insights into its general characteristics.

| Property | 4,5-dibromo-9H-carbazole (Predicted) | 2,7-dibromo-9H-carbazole (Experimental) | Reference |

| Molecular Formula | C₁₂H₇Br₂N | C₁₂H₇Br₂N | [1] |

| Molecular Weight | 325.00 g/mol | 325.00 g/mol | [1] |

| Boiling Point | 445.8 ± 25.0 °C | Not available | [1] |

| Melting Point | Not available | 225-230 °C | |

| Density | 1.930 ± 0.06 g/cm³ | Not available | [1] |

| pKa | 15.00 ± 0.10 | Not available | [1] |

Solubility Profile

The solubility of carbazole and its derivatives is highly dependent on the substitution pattern, the nature of the solvent, and the presence of functional groups that can engage in intermolecular interactions. Generally, the introduction of bromine atoms tends to decrease solubility in polar solvents due to the increased molecular weight and hydrophobicity.

Qualitative Solubility of Dibromocarbazole Derivatives

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a poorly soluble compound like 4,5-dibromo-9H-carbazole.

Objective: To determine the equilibrium solubility of 4,5-dibromo-9H-carbazole in a specific solvent at a controlled temperature.

Materials:

-

4,5-dibromo-9H-carbazole

-

Selected solvent (e.g., DMSO, DMF, Chloroform, Toluene)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 4,5-dibromo-9H-carbazole to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4,5-dibromo-9H-carbazole in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Stability Assessment

The stability of carbazole derivatives can be influenced by factors such as heat, light, and pH. While specific stability data for 4,5-dibromo-9H-carbazole is limited, some studies on related compounds provide general expectations.

Thermal Stability

Carbazole derivatives used in organic electronics are generally known for their good chemical and thermal stability. For instance, certain carbazole-based materials have shown high glass transition temperatures, in the range of 141-157 °C, indicating significant thermal stability[3]. However, it is important to note that these are often more complex molecules than 4,5-dibromo-9H-carbazole.

Photostability

Some brominated carbazole-based dyes have been reported to have poor stability, although the specific conditions were not detailed[4]. The bromine-carbon bond can be susceptible to photolytic cleavage, which could lead to degradation of the molecule upon exposure to light, particularly UV radiation.

pH Stability

The stability of halogenated carbazoles can be pH-dependent. For example, the chloroperoxidase-catalyzed halogenation of carbazole to form polyhalogenated carbazoles occurs within a pH range of 3-7, and the product profile is dependent on the pH[5]. This suggests that the stability of the resulting halogenated carbazoles could also be influenced by the pH of the environment.

Experimental Protocol for Stability Testing (Forced Degradation Study)

This protocol outlines a general procedure for assessing the stability of 4,5-dibromo-9H-carbazole under various stress conditions.

Objective: To identify potential degradation pathways and the intrinsic stability of 4,5-dibromo-9H-carbazole under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

4,5-dibromo-9H-carbazole

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolytic stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber with controlled light and UV exposure

-

Oven for thermal stress

-

HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) for analysis

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4,5-dibromo-9H-carbazole in a suitable solvent.

-

Hydrolytic Stress:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

-

Neutral: Mix the stock solution with water and heat (e.g., at 60 °C) for a defined period.

-

-

Oxidative Stress: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a defined period.

-

Photolytic Stress: Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any major degradation products.

Signaling Pathway Involvement and Analytical Workflow

While 4,5-dibromo-9H-carbazole itself is not extensively studied in biological systems, other carbazole derivatives have been shown to interact with various signaling pathways.

Representative Signaling Pathway

Carbazole derivatives have been investigated for their potential as anticancer agents, with some showing activity as topoisomerase II inhibitors, leading to the induction of apoptosis. The following diagram illustrates a simplified, representative signaling pathway for apoptosis induction by a generic carbazole derivative.

Caption: Apoptosis induction by a carbazole derivative.

General Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a dibrominated carbazole derivative.

Caption: Synthesis and analysis workflow.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of 4,5-dibromo-9H-carbazole, supplemented with data from related brominated carbazole isomers. The data suggests that dibromocarbazoles are likely to have low solubility in polar solvents, with solubility being highly dependent on the specific isomer and any additional functionalization. While carbazole derivatives are generally considered to have good thermal stability, their photostability, particularly for brominated compounds, may be a concern. The provided experimental protocols offer a starting point for the systematic evaluation of the solubility and stability of 4,5-dibromo-9H-carbazole to support its development in research and pharmaceutical applications. Further experimental studies are warranted to fully characterize this specific compound.

References

- 1. 4,5-dibromo-9H-Carbazole CAS#: 905702-33-2 [m.chemicalbook.com]

- 2. Structural effects of dibromocarbazoles on direct arylation polycondensation with 3,4-ethylenedioxythiophene - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00381H [pubs.rsc.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]

- 5. Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Dibrominated Carbazole Systems: A Technical Guide

Disclaimer: Extensive literature searches did not yield publicly available experimental spectroscopic data (NMR, FT-IR, UV-Vis) and detailed protocols specifically for 4,5-dibromo-9H-carbazole. Therefore, this guide provides a comprehensive overview of the spectroscopic characterization of the closely related and well-documented isomer, 3,6-dibromo-9H-carbazole , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles described herein are directly applicable to the analysis of other carbazole derivatives.

This technical guide details the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 3,6-dibromo-9H-carbazole. It includes detailed experimental protocols for its synthesis and characterization, alongside workflow diagrams to illustrate the logical processes in its structural analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from NMR and FT-IR spectroscopy for 3,6-dibromo-9H-carbazole.

Table 1: ¹H NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.37 | singlet | - | N-H |

| 8.13 | doublet | 1.9 | H-4, H-5 |

| 7.52 | doublet | 8.6 | H-2, H-7 |

| 7.31 | doublet | 8.6 | H-1, H-8 |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

| Chemical Shift (δ) ppm | Assignment |

| 139.40 | C-4a, C-4b |

| 129.26 | C-4, C-5 |

| 124.45 | C-2, C-7 |

| 113.07 | C-1, C-8 |

| 112.32 | C-3, C-6 |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: FT-IR Spectroscopic Data of 3,6-dibromo-9H-carbazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3421 | Strong | N-H stretching |

| 1564 | Medium | N-H bending |

| 562 | Medium | C-Br stretching |

Sample Preparation: KBr pellet[2]

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. For 3,6-dibromo-9H-carbazole, the spectrum is expected to show multiple absorption bands. The introduction of bromine atoms, which are auxochromes, may cause a bathochromic (red) shift of these absorption maxima compared to the parent carbazole molecule. Typically, carbazole-based compounds exhibit absorption peaks in the range of 240-365 nm.[3]

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic characterization of 3,6-dibromo-9H-carbazole.

3.1. Synthesis of 3,6-dibromo-9H-carbazole [1]

-

Reaction Setup: To a suspension of carbazole (1 equivalent) in dichloromethane (DCM), a solution of N-bromosuccinimide (NBS, 2 equivalents) in dry dimethylformamide (DMF) is added dropwise over 1 hour at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is extracted with water three times. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in acetone and precipitated with hexane. The solid precipitate is filtered and dried under vacuum at 50°C to yield 3,6-dibromo-9H-carbazole as a white solid.

3.2. NMR Spectroscopy [1]

-

Sample Preparation: Approximately 5-10 mg of the synthesized 3,6-dibromo-9H-carbazole is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra are acquired with 1024-2048 scans. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

3.3. FT-IR Spectroscopy [2]

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The FT-IR spectrum is recorded using an FT-IR spectrophotometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber is recorded prior to sample analysis.

3.4. UV-Vis Spectroscopy [2]

-

Sample Preparation: A dilute solution of 3,6-dibromo-9H-carbazole is prepared in a suitable UV-transparent solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The concentration is typically in the micromolar range.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm. The solvent is used as a reference in the second beam.

Visualization of Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of dibromocarbazoles and the logical integration of spectroscopic data for structural elucidation.

Caption: Synthesis and Characterization Workflow.

Caption: Spectroscopic Data Integration Logic.

References

Navigating the Electronic Landscape: A Technical Guide to Molecular Orbital Calculations of 4,5-dibromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 4,5-dibromo-9H-carbazole. While direct computational data for this specific isomer is limited in publicly accessible literature, this whitepaper synthesizes methodologies and representative data from closely related carbazole derivatives to offer a robust predictive framework. Understanding the electronic properties of this molecule is crucial for its application in materials science and as a potential scaffold in drug discovery.

Theoretical Foundation of Molecular Orbital Calculations

Molecular orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.[1] A smaller gap generally implies higher reactivity and lower stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules.[2][3] DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in predicting the geometric and electronic properties of carbazole derivatives.[4][5][6][7]

Computational Methodology: A Practical Protocol

The following protocol outlines a standard approach for performing molecular orbital calculations on substituted carbazoles, based on methods reported in peer-reviewed literature.[3][4][8]

Experimental Protocol: DFT-Based Molecular Orbital Calculation

-

Molecular Structure Creation: The 3D structure of 4,5-dibromo-9H-carbazole is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

The initial structure is optimized to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT).[3]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.[4][5][6][7] The M06-2X functional is also utilized for its accuracy with non-covalent interactions.[3]

-

Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) is typically employed for a balance of accuracy and computational cost.[4][5][8]

-

Solvent Effects: Solvation effects can be modeled using methods like the Polarizable Continuum Model (PCM) if the molecule's behavior in a specific solvent is of interest.

-

-

Frequency Calculation:

-

A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[3]

-

This step also provides thermodynamic properties like zero-point vibrational energy.

-

-

Molecular Orbital Analysis:

-

Following successful optimization, a single-point energy calculation is performed using the same functional and basis set.

-

This calculation yields the energies of the molecular orbitals, including the HOMO and LUMO.

-

The electron density distribution of the frontier molecular orbitals (HOMO and LUMO) is visualized to understand the regions of electron donation and acceptance.

-

-

Calculation of Electronic Properties:

-

HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

-

Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem)

-

Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem)

-

Other properties such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies.

-

Representative Data for Substituted Carbazoles

The following table summarizes calculated electronic properties for various carbazole derivatives from the literature. This data provides a valuable reference for estimating the properties of 4,5-dibromo-9H-carbazole. The bromination of the carbazole core is expected to influence its electronic properties, potentially lowering the HOMO and LUMO energy levels and affecting the HOMO-LUMO gap.[9][10]

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Carbazole-H | B3LYP/6-31G(d,p) | -5.670 | -0.802 | 4.868 | [5] |

| Carbazole-CH3 | B3LYP/6-31G(d,p) | -5.452 | -0.824 | 4.628 | [5] |

| Carbazole-SH | B3LYP/6-31G(d,p) | -5.758 | -0.908 | 4.850 | [5] |

| Carbazole-H | B3LYP-D3/6-311+G(2d,p) | -5.986 | -1.248 | 4.738 | [5] |

| Carbazole-CH3 | B3LYP-D3/6-311+G(2d,p) | -5.751 | -1.264 | 4.487 | [5] |

| Carbazole-SH | B3LYP-D3/6-311+G(2d,p) | -6.058 | -1.342 | 4.716 | [5] |

Visualizing the Computational Workflow

The process of performing molecular orbital calculations can be represented as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps involved.

Caption: A flowchart of the computational protocol.

Conclusion

This technical guide provides a foundational understanding of the methodologies employed for the molecular orbital calculations of 4,5-dibromo-9H-carbazole. By leveraging established computational protocols and representative data from related carbazole derivatives, researchers can predict and understand the electronic structure of this molecule. These theoretical insights are invaluable for guiding experimental work in the development of novel materials and therapeutics. The provided workflow and data serve as a starting point for more detailed and specific computational investigations into the properties and potential applications of 4,5-dibromo-9H-carbazole.

References

- 1. scholarena.com [scholarena.com]

- 2. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnsam.com [jnsam.com]

- 5. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 6. researchgate.net [researchgate.net]

- 7. inpressco.com [inpressco.com]

- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]

An In-depth Technical Guide to 4,5-dibromo-9H-carbazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dibromo-9H-carbazole is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. While carbazole and its other brominated isomers, such as 3,6-dibromo-9H-carbazole and 2,7-dibromo-9H-carbazole, have been extensively studied and utilized in various fields, the 4,5-dibromo isomer has remained relatively obscure until recently. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4,5-dibromo-9H-carbazole, offering valuable insights for its potential applications in medicinal chemistry, materials science, and organic synthesis.

Discovery and Historical Context

The history of 4,5-dibromo-9H-carbazole is not as well-documented as that of its other isomers. Early research on the bromination of carbazole primarily focused on the more accessible 3,6- and 2,7-positions, which are electronically favored for electrophilic substitution. The inherent steric hindrance around the 4 and 5 positions, often referred to as the "bay region," makes direct functionalization at these sites challenging.

The first definitive and regioselective synthesis of 4,5-dibromo-9H-carbazole was reported relatively recently by Papeo, F., and colleagues in 2021. Their work, published in Chemical Communications, described a novel method involving the dilithiation of an N-protected carbazole derivative, which finally allowed for the targeted synthesis of this elusive isomer in a controlled manner. This breakthrough has opened the door for more systematic investigation into the properties and potential applications of 4,5-dibromo-9H-carbazole.

Prior to this, any formation of 4,5-dibromo-9H-carbazole would have likely been as a minor, often uncharacterized, byproduct in non-selective halogenation reactions of carbazole. The lack of efficient methods for its isolation and characterization contributed to its limited presence in the chemical literature for many years.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and spectroscopic data for 4,5-dibromo-9H-carbazole.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Br₂N | [1] |

| Molecular Weight | 325.00 g/mol | [1] |

| CAS Number | 905702-33-2 | [1] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | 445.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.930 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.00 ± 0.10 (Predicted) | [1] |

Spectroscopic Data:

-

¹H NMR: Specific data for 4,5-dibromo-9H-carbazole is not widely available in public databases. However, based on the structure, one would expect a complex aromatic region with distinct signals for the protons on the dibrominated and non-brominated rings.

-

¹³C NMR: Similar to the proton NMR, the carbon spectrum would show signals corresponding to the 12 carbons of the carbazole core, with the carbons bearing bromine atoms shifted downfield.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.

Experimental Protocols

The most efficient and regioselective synthesis of 4,5-dibromo-9H-carbazole to date is based on the work of Papeo, F., et al. The general strategy involves the protection of the carbazole nitrogen with a bulky silyl group, followed by a directed dilithiation at the 4 and 5 positions, and subsequent quenching with an electrophilic bromine source.

Synthesis of N-Triisopropylsilyl-9H-carbazole (N-TIPS-carbazole)

A solution of 9H-carbazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to deprotonate the nitrogen. Subsequently, triisopropylsilyl chloride (TIPSCl) is added to the solution, and the reaction is allowed to warm to room temperature. After an aqueous workup and purification by column chromatography, N-TIPS-carbazole is obtained.

Regioselective Dibromination of N-TIPS-carbazole

N-TIPS-carbazole is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether) and treated with a solution of n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This mixture is stirred at room temperature for an extended period to facilitate the dilithiation at the 4 and 5 positions. The resulting dianion is then quenched by the addition of a solution of elemental bromine (Br₂) in a suitable solvent at low temperature.

Deprotection to 4,5-dibromo-9H-carbazole

The crude product from the previous step is then deprotected by treating it with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran. After purification by column chromatography, 4,5-dibromo-9H-carbazole is isolated as the final product.

Logical Relationships and Experimental Workflows

The synthesis of 4,5-dibromo-9H-carbazole can be visualized as a multi-step process, starting from the readily available 9H-carbazole. The key is the strategic use of a bulky protecting group to direct the metalation to the sterically hindered bay region.

Caption: Synthetic workflow for 4,5-dibromo-9H-carbazole.

Signaling Pathways and Potential Applications in Drug Development

While specific biological activities of 4,5-dibromo-9H-carbazole are yet to be extensively reported, the carbazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Carbazole derivatives have been shown to exhibit a wide range of activities, including anticancer, antiviral, and neuroprotective effects.

The introduction of bromine atoms at the 4 and 5 positions can significantly alter the electronic and steric properties of the carbazole core. This could lead to novel interactions with biological targets. For instance, the halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The potential signaling pathways that could be modulated by 4,5-dibromo-9H-carbazole are diverse and would depend on the specific cellular context and the nature of any further modifications to the molecule. Given the known activities of other carbazole derivatives, potential targets could include protein kinases, DNA, and various receptors.

Caption: Potential mechanism of action in drug development.

Conclusion

The recent development of a regioselective synthesis for 4,5-dibromo-9H-carbazole has made this once-elusive molecule readily accessible for further investigation. Its unique substitution pattern offers exciting possibilities for the design of novel pharmaceuticals and functional materials. This technical guide provides a foundational understanding of the history, synthesis, and potential applications of 4,5-dibromo-9H-carbazole, serving as a valuable resource for researchers and professionals in the field. Further exploration of its chemical and biological properties is warranted to fully unlock its potential.

References

A Methodological Guide to the Theoretical Investigation of 4,5-dibromo-9H-carbazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4,5-dibromo-9H-carbazole and its potential isomers. While specific experimental and computational data for the 4,5-dibromo isomer are not extensively available in public literature, this document outlines the established methodologies and best practices derived from studies on other dibrominated carbazole isomers. It serves as a roadmap for researchers aiming to characterize the structural, electronic, and spectroscopic properties of these compounds, which are of significant interest in materials science and drug discovery.

Introduction to Dibromo-9H-carbazole Isomers

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their unique photophysical and electronic properties. The introduction of bromine atoms to the carbazole core can significantly modulate these properties, making dibromo-9H-carbazoles promising candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as scaffolds in medicinal chemistry. The specific positioning of the bromine substituents gives rise to a variety of isomers, each with distinct characteristics. This guide focuses on the theoretical elucidation of the 4,5-dibromo-9H-carbazole isomer and provides a comparative framework for studying other isomeric forms.

Theoretical and Computational Methodologies

The in silico investigation of 4,5-dibromo-9H-carbazole isomers relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT). These methods provide a balance between computational cost and accuracy for molecules of this size.

Computational Workflow

A typical computational workflow for the study of dibromocarbazole isomers is depicted below. This process involves geometry optimization, frequency analysis to confirm the nature of the stationary points, and subsequent calculation of various molecular properties.

Detailed Experimental Protocols (Theoretical)

The following protocols are based on methodologies successfully applied to other carbazole derivatives and serve as a robust starting point for studying the 4,5-dibromo isomer.

Protocol 1: Ground State Geometry Optimization and Frequency Analysis

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice. For systems where dispersion forces may be significant, functionals like M06-2X or the inclusion of Grimme's D3 dispersion correction are recommended.

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should be employed for accurate results.

-

Procedure:

-

Construct the initial 3D structure of 4,5-dibromo-9H-carbazole.

-

Perform a geometry optimization without constraints.

-

Following optimization, conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The output will provide the optimized Cartesian coordinates, total electronic energy, and vibrational frequencies.

-

Protocol 2: Electronic Structure and Frontier Molecular Orbital Analysis

-

Software and Method: As in Protocol 1.

-

Procedure:

-

Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) can be calculated, which is a key indicator of chemical reactivity and electronic excitation properties.

-

Generate cube files for the HOMO and LUMO wavefunctions for visualization.

-

Protocol 3: Simulation of Spectroscopic Properties

-

Software: As in Protocol 1.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Procedure for UV-Vis Spectra:

-

Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

-

The calculated excitations can be used to simulate the UV-Vis absorption spectrum.

-

-

Procedure for Vibrational Spectra (IR and Raman):

-

The vibrational frequencies and intensities (IR) or activities (Raman) are obtained from the frequency calculation in Protocol 1.

-

These can be plotted to generate theoretical IR and Raman spectra.

-

Data Presentation

The systematic presentation of quantitative data is crucial for the comparative analysis of different isomers. The following tables provide a template for organizing the calculated results.

Table 1: Calculated Geometric Parameters for Dibromo-9H-carbazole Isomers

| Parameter | 4,5-isomer | 2,7-isomer | 3,6-isomer |

| Bond Lengths (Å) | |||

| C4-Br | [value] | - | - |

| C5-Br | [value] | - | - |

| C2-Br | - | [value] | - |

| C7-Br | - | [value] | - |

| C3-Br | - | - | [value] |

| C6-Br | - | - | [value] |

| N9-H | [value] | [value] | [value] |

| **Bond Angles (°) ** | |||

| C3-C4-Br | [value] | - | - |

| C6-C5-Br | [value] | - | - |

| Dihedral Angles (°) | |||

| C4-C5-C5a-C9a | [value] | [value] | [value] |

Table 2: Calculated Electronic Properties of Dibromo-9H-carbazole Isomers

| Property | 4,5-isomer | 2,7-isomer | 3,6-isomer |

| Total Energy (Hartree) | [value] | [value] | [value] |

| HOMO Energy (eV) | [value] | [value] | [value] |

| LUMO Energy (eV) | [value] | [value] | [value] |

| HOMO-LUMO Gap (eV) | [value] | [value] | [value] |

| Dipole Moment (Debye) | [value] | [value] | [value] |

Table 3: Simulated Spectroscopic Data for Dibromo-9H-carbazole Isomers

| Property | 4,5-isomer | 2,7-isomer | 3,6-isomer |

| UV-Vis Absorption | |||

| λmax (nm) | [value] | [value] | [value] |

| Oscillator Strength | [value] | [value] | [value] |

| Key IR Vibrations (cm-1) | |||

| C-Br Stretch | [value] | [value] | [value] |

| N-H Stretch | [value] | [value] | [value] |

Visualization of Isomeric Relationships

Understanding the structural differences between isomers is fundamental. The following diagram illustrates the numbering of the carbazole core and highlights the positions for dibromination.

Conclusion

This guide provides a comprehensive methodological framework for the theoretical study of 4,5-dibromo-9H-carbazole and its isomers. By employing the outlined computational protocols, researchers can generate robust and comparable data on the geometric, electronic, and spectroscopic properties of these molecules. Such theoretical insights are invaluable for understanding structure-property relationships and for the rational design of novel carbazole-based materials and pharmaceuticals. The provided templates for data presentation and visualizations are intended to facilitate clear and concise reporting of research findings in this exciting field.

aggregation-induced emission in 4,5-dibromo-9H-carbazole derivatives

An In-depth Technical Guide to Aggregation-Induced Emission in Dibromo-Carbazole Derivatives

Disclaimer: Scientific literature with a specific focus on the aggregation-induced emission (AIE) properties of 4,5-dibromo-9H-carbazole derivatives is limited. Therefore, this guide synthesizes data and methodologies from closely related dibromo-carbazole isomers (e.g., 3,6-dibromo-9H-carbazole) and the broader family of carbazole-based AIE luminogens (AIEgens) to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles, experimental protocols, and design strategies discussed herein are fundamentally applicable to the target compound class.

Introduction to Aggregation-Induced Emission (AIE)

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant hurdle in the development of luminescent materials. Most traditional fluorophores exhibit bright emission in dilute solutions but suffer from severely quenched fluorescence in an aggregated state or as solids due to the formation of non-emissive excimers and strong intermolecular π-π stacking interactions.

In 2001, the discovery of aggregation-induced emission (AIE) revolutionized the field. AIEgens are a unique class of molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation. This behavior is primarily attributed to the Restriction of Intramolecular Motion (RIM) mechanism. In solution, the excited-state energy of AIEgens is dissipated non-radiatively through the active intramolecular rotation and vibration of their constituent parts (e.g., phenyl rotors). In the aggregated state, these motions are physically constrained, blocking the non-radiative decay channels and opening up a radiative pathway, resulting in strong fluorescence emission.[1]

Carbazole is a prominent building block for AIEgens due to its rigid, planar structure, excellent hole-transporting properties, and high thermal stability.[2] The introduction of bromine atoms onto the carbazole core, creating dibromo-carbazole derivatives, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions to build sophisticated AIE-active molecules.

Molecular Design and Synthesis of Dibromo-Carbazole AIEgens

The core strategy for designing AIEgens based on a dibromo-carbazole scaffold involves attaching molecular rotors—such as tetraphenylethylene (TPE), triphenylamine, or other bulky aromatic groups—to the carbazole core via palladium- or copper-catalyzed cross-coupling reactions. The dibromo-carbazole acts as a versatile platform for these modifications.

A general workflow for the synthesis of these derivatives is illustrated below. The process typically begins with the N-alkylation of the carbazole to improve solubility, followed by bromination (if not starting with a brominated precursor) and subsequent cross-coupling reactions to introduce the AIE-active rotors.

Caption: General synthetic workflow for AIEgens from a carbazole precursor.

The AIE Mechanism: From Solution to Aggregate

The photophysical behavior of dibromo-carbazole derivatives functionalized with molecular rotors is a clear demonstration of the RIM mechanism.

-

In Dilute Solution (e.g., THF): The molecules are well-dissolved and isolated. Upon photoexcitation, the appended rotors (like phenyl rings of a TPE unit) undergo rapid rotation and vibration. These motions provide an efficient non-radiative pathway for the excited-state energy to decay back to the ground state, resulting in very weak or no fluorescence.

-

In Aggregated State (e.g., THF/Water Mixture): As a poor solvent like water is added, the hydrophobic AIEgen molecules aggregate to form nanoparticles.[1] Within these aggregates, the molecules are packed closely together. This physical constraint severely restricts the intramolecular motions of the rotors. With the non-radiative decay channel blocked, the excited molecules are forced to release their energy radiatively, leading to a dramatic increase in fluorescence intensity.[1][3]

Caption: The Restriction of Intramolecular Motion (RIM) mechanism of AIE.

Quantitative Data Summary

The table below summarizes key photophysical data for representative carbazole-based AIEgens, illustrating the significant enhancement in fluorescence quantum yield (ΦF) upon aggregation.

| Compound Name/Structure | Solvent/State | λem (nm) | ΦF (%) | Particle Size (nm) | Reference |

| PN-BTZ-Cz (Naphthylphenylamine-Benzothiadiazole-Carbazole) | DMSO Solution | 600 | 3.2 | - | [4] |

| Solid Film | 616 | 42.4 | - | [4] | |

| DP-BTZ-Cz (Diphenylamine-Benzothiadiazole-Carbazole) | DMSO Solution | 614 | 4.3 | - | [4] |

| Solid Film | 624 | 38.3 | - | [4] | |

| Compound 1 (TPE-functionalized Benzothiadiazole) | DMF/Water (90% H₂O) | ~600 | High (not specified) | 82 | [1] |

| Compound 2 (Carbazole-functionalized Benzothiadiazole) | DMF/Water (90% H₂O) | - | High (not specified) | 98 | [1] |

| Compound 3 (TPE/Carbazole-functionalized) | DMF/Water (90% H₂O) | - | High (not specified) | 76 | [1] |

| TPE-functionalized Carbazole 1 | Solid State | - | 99.04 | - | [2] |

| TPE-functionalized Carbazole 2 | Solid State | - | 98.90 | - | [2] |

Experimental Protocols

Synthesis of a Dibromo-Carbazole AIEgen Precursor

This protocol describes the synthesis of 9-Butyl-3,6-bis(phenylethynyl)-9H-carbazole, adapted from a Sonogashira coupling reaction starting with a dibromo-carbazole derivative.[3]

Materials:

-

3,6-dibromo-9-butylcarbarzole (1.0 mmol, 381.0 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 115.0 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 20.0 mg)

-

Phenylacetylene (2.4 mmol, 245.0 mg)

-

Anhydrous Tetrahydrofuran (THF) (15 mL)

-

Triethylamine (Et₃N) (15 mL)

-

Silica gel for filtration

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 3,6-dibromo-9-butylcarbarzole, Pd(PPh₃)₄, and CuI.

-

Inject anhydrous THF and Et₃N into the Schlenk tube.

-

Stir the reaction mixture at ambient temperature for 10 minutes.

-

Inject phenylacetylene into the mixture.

-

Heat the reaction mixture to 90°C and stir overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a thin pad of silica gel to remove the catalyst residues, affording a lucid solution.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Measurement of Aggregation-Induced Emission

This protocol describes the standard method for inducing aggregation and measuring the AIE effect using a solvent/non-solvent system.[5]

Materials & Equipment:

-

Stock solution of the carbazole derivative in a good solvent (e.g., 1.5 x 10⁻⁴ M in THF).

-

A non-solvent in which the compound is insoluble (e.g., deionized water).

-

Fluorometer (Fluorescence Spectrophotometer).

-

UV-Vis Spectrophotometer.

-

Dynamic Light Scattering (DLS) instrument (for particle size analysis).

Procedure:

-

Prepare a series of vials or cuvettes.

-

To each vial, add a specific volume of the stock THF solution. Then, add varying amounts of water to create a series of solutions with increasing water fractions (fₒ), from 0% to 99%. For example, for a 10% water fraction in a 10 mL final volume, use 1 mL of stock solution and 9 mL of water.

-

Gently mix the solutions and allow them to equilibrate.

-

Measure the photoluminescence (PL) spectra for each solution using the fluorometer. The excitation wavelength should be set at or near the maximum absorption wavelength (λₐₑₛ) of the compound, which can be determined from the UV-Vis spectrum of the dilute THF solution.

-

Plot the PL intensity at the maximum emission wavelength (λₑₘ) against the water fraction (fₒ). A sharp increase in intensity at higher water fractions confirms the AIE property.

-

(Optional) Measure the UV-Vis absorption spectra for each mixture to check for changes in light scattering, which indicates aggregate formation.

-

(Optional) For a sample with a high water fraction (e.g., 90%), measure the size of the formed nanoaggregates using a DLS instrument.[1]

Applications and Future Outlook

Dibromo-carbazole derivatives are versatile platforms for creating advanced AIE materials. Their robust solid-state emission makes them highly promising candidates for a range of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): AIEgens can overcome the ACQ effect in the solid state, leading to the fabrication of highly efficient, non-doped OLEDs with bright emission and low efficiency roll-off.[4]

-

Chemosensors and Biosensors: The "turn-on" fluorescence nature of AIEgens upon aggregation makes them ideal for detecting analytes that can induce this aggregation, such as viscosity sensors or probes for specific biomolecules.

-

Bioimaging: AIEgens can be designed to target specific cellular organelles. Their fluorescence is activated in the crowded and viscous environment of the cell, providing high-contrast images.

-

Mechanofluorochromic Materials: Many carbazole-based AIEgens exhibit mechanofluorochromism, where their emission color changes in response to mechanical stimuli like grinding or shearing. This property is useful for developing pressure sensors and security inks.[1]

The continued exploration of different substitution patterns on the 4,5-dibromo-9H-carbazole core, combined with the attachment of novel rotor units, will undoubtedly lead to the development of next-generation AIEgens with tailored properties for advanced technological and biomedical applications.

References

- 1. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Situ Generation of Red-Emissive AIEgens from Commercial Sources for Nondoped OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emission in the Biological Window from AIE-Based Carbazole-Substituted Furan-Based Compounds for Organic Light-Emitting Diodes and Random Lasers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 4,5-Dibromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,5-diaryl-9H-carbazole derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These compounds are of significant interest in the fields of materials science and drug discovery due to their unique photophysical and electronic properties.

Introduction

Carbazole and its derivatives are well-established building blocks in the development of functional organic materials, particularly for organic light-emitting diodes (OLEDs) where they are often employed as hole-transporting materials.[1] The substitution at the 4 and 5 positions of the carbazole core allows for the fine-tuning of the electronic properties and steric hindrance of the resulting molecules, which can significantly impact device performance. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to synthesize 4,5-diaryl-9H-carbazoles from the readily available 4,5-dibromo-9H-carbazole precursor.[2] This protocol outlines the general conditions and a specific experimental procedure for this transformation.

Applications

4,5-Diaryl-9H-carbazole derivatives are primarily utilized in the field of organic electronics. Their rigid and planar carbazole core, combined with the extended π-conjugation from the aryl substituents, imparts excellent thermal stability and desirable charge-carrier mobility.

-

Organic Light-Emitting Diodes (OLEDs): These compounds can function as highly efficient hole-transporting materials (HTMs) or as host materials for phosphorescent emitters in OLEDs.[1] The tailored electronic properties help to improve charge injection and transport, leading to enhanced device efficiency and longevity.

-

Perovskite Solar Cells (PSCs): Similar to their role in OLEDs, these carbazole derivatives can be used as hole-transporting layers in perovskite solar cells, contributing to high power conversion efficiencies.

-

Pharmaceutical Research: The carbazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl groups at the 4 and 5 positions opens up avenues for the synthesis of novel drug candidates.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative examples of Suzuki coupling reactions between 4,5-dibromo-9H-carbazole and various arylboronic acids. Please note that the yields are illustrative and can vary based on the specific reaction conditions and the electronic and steric nature of the boronic acid.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 24 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 92 |

| 3 | 4-(tert-Butyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 110 | 24 | 88 |

| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 24 | 82 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 20 | 78 |

Experimental Protocols

General Protocol for the Double Suzuki-Miyaura Coupling of 4,5-Dibromo-9H-carbazole

This protocol provides a general procedure for the synthesis of 4,5-diaryl-9H-carbazoles. The choice of catalyst, base, and solvent may require optimization for specific substrates.

Materials:

-

4,5-dibromo-9H-carbazole

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dibromo-9H-carbazole (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), and the base (3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL) and deionized water (2.5 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the required time (18-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4,5-diaryl-9H-carbazole.

-